6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide
Description
Properties
CAS No. |
91918-89-7 |
|---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
6-methyl-5H-[1,3]dioxolo[4,5-g]quinoline-8-thione |
InChI |
InChI=1S/C11H9NO2S/c1-6-2-11(15)7-3-9-10(14-5-13-9)4-8(7)12-6/h2-4H,5H2,1H3,(H,12,15) |
InChI Key |
HZRZFQMPJGRYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C2=CC3=C(C=C2N1)OCO3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide typically involves:
- Construction of the quinoline core fused with the dioxole ring.
- Introduction of the hydrosulfide (-SH) group at the 8-position.
- Methyl substitution at the 6-position is incorporated either during ring formation or via selective substitution.
The key challenge is the selective thiolation at the 8-position without affecting other reactive sites.
Reported Synthetic Routes
Thiolation via Nucleophilic Substitution on Quinoline Derivatives
- Starting from quinoline derivatives bearing suitable leaving groups (e.g., halogens) at the 8-position, nucleophilic substitution with sulfur nucleophiles (e.g., thiourea or sodium hydrosulfide) can introduce the hydrosulfide group.
- This method requires careful control of reaction conditions to avoid over-substitution or side reactions.
Use of Dithiobisbenzoyl Chloride Derivatives
- Analogous compounds have been prepared using 2,2'-dithiobisbenzoyl chloride derivatives reacting with amines in solvents like dichloromethane and pyridine, followed by purification steps including recrystallization from solvents such as dimethylformamide, ethanol, and water.
- Although this method is described for related sulfur-containing quinoline derivatives, it provides a framework for preparing hydrosulfide-substituted quinolines by controlling the sulfur source and reaction conditions.
Cyclization and Ring Closure Approaches
- Quinoline derivatives fused with dioxole rings are often synthesized via cyclization reactions involving aldehydes and amino alcohols or diols under acidic or catalytic conditions.
- Subsequent thiolation can be achieved by introducing sulfur nucleophiles to the quinoline scaffold.
Catalytic and Green Chemistry Approaches
- Recent advances in quinoline synthesis involve nanocatalysts and green protocols that could be adapted for preparing sulfur-substituted quinolines.
- For example, Fe3O4 nanoparticle-supported catalysts have been used to synthesize quinoline derivatives efficiently under mild conditions with high yields and catalyst recyclability.
- These methods emphasize atom economy, reduced reaction times, and environmentally friendly solvents, which could be beneficial for synthesizing 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide.
Detailed Research Findings and Data
Notes on Purification and Characterization
- Purification typically involves recrystallization from mixed solvents such as dimethylformamide, ethanol, and water to obtain high-purity crystalline products.
- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and substitution pattern.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Solvents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Halogenated quinoline, NaSH or thiourea | DMF, DCM, pyridine | Room temp to mild heating, 0.5-2 h | Direct introduction of -SH, moderate to high yield | Requires halogenated precursor, possible side reactions |
| Dithiobisbenzoyl chloride route | Dithiobisbenzoyl chloride, amines | DCM, pyridine | Controlled addition, stirring at RT | High purity, scalable | Multi-step, requires careful handling of reagents |
| Nanocatalyst-assisted synthesis | Fe3O4 nanoparticles, aldehydes, amines | Ethanol, water | Reflux or solvent-free, short reaction time | Green, reusable catalyst, high yield | Catalyst preparation needed, may require optimization |
Chemical Reactions Analysis
Types of Reactions
6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the dioxolo ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide, exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinoline derivatives and their evaluation against several cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer). The results showed that certain derivatives displayed significant antiproliferative effects, suggesting that modifications to the quinoline structure can enhance biological activity .
Antimicrobial Properties
Antimicrobial studies have also been conducted on compounds related to 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide. In a comprehensive study, various synthesized quinoline derivatives were tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings indicated that some compounds demonstrated notable antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of substituted quinolines, researchers synthesized a library of compounds including 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide. These compounds were screened for their ability to inhibit cell proliferation in various cancer cell lines. The study found that specific substitutions significantly enhanced their efficacy against cancer cells compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of quinoline derivatives against various pathogens. The study involved testing these compounds using standard microbiological techniques. Results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the dioxole moiety in the structure was correlated with increased antimicrobial potency .
Summary of Findings
The applications of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide in medicinal chemistry are multifaceted:
Mechanism of Action
The mechanism of action of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide and related compounds:
Structural Modifications
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., F in ): Improve metabolic stability but may reduce solubility .
- Cationic Charges (e.g., Compound 6 in ): Enhance cellular uptake but increase synthetic complexity (low 25% yield) .
- Natural vs. Synthetic : Natural analogs like 8-oxyberberine lack sulfur groups but show broader bioactivity due to evolutionary optimization .
Biological Activity
6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide (CAS Number: 91918-89-7) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₉NO₂S
- Molecular Weight : 203.24 g/mol
- Density : 1.343 g/cm³
- Boiling Point : 353.8 °C at 760 mmHg
- Flash Point : 167.8 °C
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide and its derivatives. The compound has shown promising results against various bacterial strains and fungi.
-
Antibacterial Activity :
- The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum Inhibitory Concentration (MIC) values were reported between 625–1250 µg/mL for these strains .
- Additionally, it displayed activity against Gram-negative bacteria like Pseudomonas aeruginosa, although with varying effectiveness across different studies .
- Antifungal Activity :
Synthesis and Testing
A study conducted by Pellerano and Savini (1984) synthesized various derivatives of dioxolane compounds, including hydrosulfide variants, to evaluate their biological activity. The study highlighted that compounds with specific substituents showed enhanced antibacterial and antifungal properties .
Comparative Analysis of Derivatives
A comparative analysis was performed on enantiomeric versus racemic forms of similar compounds, revealing that certain configurations led to improved biological activity. For instance, derivatives with ether or ester groups at specific positions demonstrated superior antibacterial effects against S. aureus and C. albicans .
Table 1: Biological Activity of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl Hydrosulfide
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| A | Staphylococcus aureus | 625 | Antibacterial |
| B | Enterococcus faecalis | 1250 | Antibacterial |
| C | Pseudomonas aeruginosa | Varies | Antibacterial |
| D | Candida albicans | Varies | Antifungal |
While specific mechanisms for the biological activity of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide are still under investigation, it is hypothesized that the presence of the dioxole structure contributes to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways within the microorganisms.
Q & A
Q. What are the optimal synthetic routes for 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol have been used to functionalize quinoline derivatives, followed by flash chromatography (heptane/EtOAc 3:1) for purification . Ensure purity by validating with HPLC (>95%) and confirming via HRMS (e.g., ESI-TOF for accurate mass matching) and / NMR (e.g., δ 2.43 ppm for methyl groups in DMSO-) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR (400 MHz) to identify aromatic protons (e.g., δ 7.45–8.02 ppm for quinoline protons) and methyl groups (δ 2.43 ppm). NMR (100 MHz) confirms carbonyl (δ 166–172 ppm) and dioxolo carbons (δ 117 ppm) .
- HRMS : Employ ESI-TOF to verify molecular ion peaks (e.g., [M+H] for CHNOS at 293.0749) .
- Melting Point : Determine thermal stability (e.g., derivatives in show mp >300°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with varying substituents?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. For example, para-substituted aryl groups (e.g., 4-bromophenyl in ) show downfield shifts (δ 7.79 ppm) due to electron withdrawal. To resolve:
- Repeat synthesis with anhydrous solvents.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with computational models (DFT) for predicted chemical shifts .
Q. What strategies are effective in studying the compound’s reactivity under different pH or solvent conditions?
- Methodological Answer :
- pH-Dependent Studies : Monitor hydrosulfide stability via UV-Vis spectroscopy in buffers (pH 2–12). For example, 8-hydroxyquinoline derivatives show chelation-dependent fluorescence quenches at acidic pH .
- Solvent Screening : Test solubility in DMSO, ethanol, or DMF (see for protocols). Use polar aprotic solvents for SN2 reactions or THF for Grignard additions .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., 4-methoxyphenyl, 4-bromophenyl) to modulate electron density. shows 55–92% yields for such modifications .
- Biological Assays : Test inhibition of enzymes (e.g., botulinum neurotoxin) using fluorogenic substrates. For example, quinolinol sulfonamides in showed 19% yield but retained activity .
Data Analysis and Experimental Design
Q. How to design experiments to analyze the compound’s chelation properties with transition metals?
- Methodological Answer :
- Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor binding with Fe/Cu. For example, 8-hydroxyquinoline derivatives form stable complexes with λ shifts .
- X-ray Crystallography : Co-crystallize the compound with metals (e.g., Zn) to determine coordination geometry .
Q. What computational methods validate the electronic effects of substituents on reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
